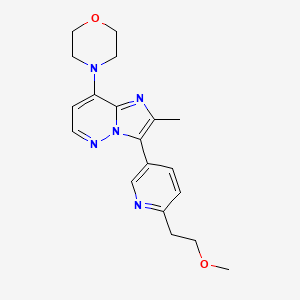

Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-

概要

説明

JNJ-42396302は、主にホスホジエステラーゼ10A(PDE10A)の阻害に使用される化学プローブです。ホスホジエステラーゼは、cAMPやcGMPなどの環状ヌクレオチドを加水分解することにより、細胞シグナル伝達に重要な役割を果たす酵素ファミリーです。 PDE10Aは主に脳と神経内分泌組織に発現しています .

準備方法

JNJ-42396302の合成には、コア構造の調製から始まり、官能基の修飾まで、いくつかの段階が含まれます。合成経路には通常、ピリダジン環の形成が含まれ、その後、目的の化学的特性を実現するためにさまざまな置換基が導入されます。工業生産方法では、収率と純度を最大化するように反応条件を最適化することがよくあります。 in vivo製剤の場合、化合物はDMSO、PEG300、Tween 80の混合物に溶解し、その後ddH2Oを加えます .

化学反応の分析

JNJ-42396302は、次のようないくつかの種類の化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化誘導体を形成する可能性があります。

還元: 還元反応を使用して、化合物上の官能基を修飾できます。

置換: この化合物は、特に芳香環で置換反応を受け、さまざまな置換基を導入できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

JNJ-42396302は、幅広い科学研究への応用があります。

化学: PDE10Aの阻害とその環状ヌクレオチドシグナル伝達への影響を研究するための化学プローブとして使用されます。

生物学: この化合物は、神経シグナル伝達や神経内分泌機能など、さまざまな生物学的プロセスにおけるPDE10Aの役割を調査するために使用されます。

医学: JNJ-42396302は、PDE10A活性を調節する能力のために、統合失調症やハンチントン病などの神経障害に対する潜在的な治療的用途が研究されています。

産業: この化合物は、ハイスループットスクリーニングプラットフォームで使用され、他の潜在的なPDE10A阻害剤を特定し、生殖研究における精子の運動性を高めます

科学的研究の応用

Structural Overview

The compound features a unique structure that includes:

- Imidazo[1,2-b]pyridazine core : A fused ring system that contributes to its biological activity.

- Methoxyethyl substituent : Enhances solubility and bioactivity.

- Morpholine group : Increases pharmacological properties and interaction with biological targets.

This structural arrangement allows for significant interactions with various biological targets, particularly kinases involved in critical signaling pathways.

Kinase Inhibition

Imidazo(1,2-b)pyridazines are known for their ability to inhibit several key kinases associated with cancer and inflammatory processes. The specific compound has demonstrated inhibitory effects on:

- IKKβ (IκB kinase beta) : Involved in inflammation and cancer progression.

- mTOR (mammalian target of rapamycin) : A critical regulator of cell growth and metabolism.

- Tyk2 JH2 : Targeted for treating autoimmune diseases.

The inhibition of these kinases results in decreased cell proliferation and survival in various cancer cell lines, making this compound a candidate for cancer therapy .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pathways that lead to the production of pro-inflammatory cytokines. This property is particularly important for developing treatments for chronic inflammatory diseases .

Anticancer Activity

Studies have shown that derivatives of imidazo(1,2-b)pyridazine possess significant anticancer activity. For instance, certain derivatives have been evaluated against various cancer cell lines, demonstrating promising results in reducing tumor growth .

Antiviral and Antibacterial Potential

Research indicates that imidazo(1,2-b)pyridazines may also exhibit antiviral and antibacterial properties. These compounds have been tested against different pathogens, showing effectiveness in inhibiting their growth .

Case Study 1: Kinase Inhibition

A study demonstrated that a series of imidazo(1,2-b)pyridazine derivatives showed strong binding affinity to mTOR and IKKβ. These derivatives were effective in reducing the viability of cancer cells in vitro and exhibited lower toxicity compared to existing therapies .

Case Study 2: Anti-inflammatory Effects

In another study, the compound was evaluated for its ability to inhibit TNF-α production in macrophages. Results indicated a significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Case Study 3: Antiviral Activity

Research on the antiviral properties of imidazo(1,2-b)pyridazine derivatives revealed that they effectively inhibited viral replication in vitro. This opens avenues for further exploration as potential antiviral agents .

作用機序

JNJ-42396302は、cAMPとcGMPを加水分解する酵素であるPDE10Aを阻害することによって効果を発揮します。PDE10Aを阻害することで、この化合物はこれらの環状ヌクレオチドのレベルを高め、シグナル伝達経路を強化します。 分子標的は、PDE10Aの活性部位で、化合物が結合し、環状ヌクレオチドの加水分解を阻害します .

類似の化合物との比較

JNJ-42396302に類似した化合物には、TAK-063、RG-7203、PF-2545920などがあります。これらの化合物もPDE10Aを阻害しますが、効力、選択性、薬物動態特性が異なる場合があります。 JNJ-42396302は、PDE10Aに対する高い効力と選択性を持ち、さまざまな生物学的プロセスにおける酵素の役割を研究するための貴重なツールとなっています .

類似化合物との比較

Similar compounds to JNJ-42396302 include TAK-063, RG-7203, and PF-2545920. These compounds also inhibit PDE10A but may differ in their potency, selectivity, and pharmacokinetic properties. JNJ-42396302 is unique in its high potency and selectivity for PDE10A, making it a valuable tool for studying the enzyme’s role in various biological processes .

生物活性

Imidazo(1,2-b)pyridazine derivatives, particularly the compound 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound under discussion features a complex structure that includes:

- An imidazo[1,2-b]pyridazine core

- A methoxyethyl substituent on the pyridine ring

- A morpholine group that enhances its pharmacological properties

This unique arrangement allows for interactions with various biological targets, particularly kinases, which play crucial roles in numerous signaling pathways.

Kinase Inhibition

Imidazo[1,2-b]pyridazines are known to act as inhibitors of several key kinases involved in cancer and inflammatory processes. The compound has demonstrated inhibitory effects on:

- IKKβ (IκB kinase beta), implicated in inflammation and cancer progression .

- mTOR (mammalian target of rapamycin), a critical regulator of cell growth and metabolism .

- Tyk2 JH2 , which is involved in immune responses and has been targeted for treating autoimmune diseases .

The inhibition of these kinases leads to decreased cell proliferation and survival in various cancer cell lines.

Anticancer Properties

Research has shown that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance:

- IC50 Values : The compound displayed IC50 values ranging from to against non-small cell lung cancer cells (A549 and H460) .

- Mechanism : It induces G1-phase cell cycle arrest and suppresses phosphorylation of AKT and S6, critical components of the mTOR pathway .

Anti-inflammatory Effects

In models of collagen-induced arthritis, the compound demonstrated potent anti-inflammatory effects by inhibiting TNFα production and reducing joint swelling . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- In Vitro Evaluation : A study evaluated a series of imidazo[1,2-b]pyridazine derivatives for their binding affinity to amyloid plaques associated with Alzheimer's disease. The most promising derivative showed a binding affinity (Ki) of , indicating potential for diagnostic imaging applications .

- In Vivo Efficacy : In a rat model of adjuvant arthritis, the compound exhibited significant efficacy in reducing inflammation and joint damage, highlighting its therapeutic potential beyond oncology .

Comparative Analysis of Related Compounds

| Compound Name | Target Kinase | IC50 Value | Biological Activity |

|---|---|---|---|

| Compound A17 | mTOR | 0.067 µM | Anti-proliferative |

| Compound A18 | mTOR | 0.062 µM | Anti-proliferative |

| Compound X | IKKβ | 33 nM | Anti-inflammatory |

| Imidazo(1,2-b)pyridazine derivative | Tyk2 JH2 | 268 nM | Immune modulation |

特性

CAS番号 |

1298030-18-8 |

|---|---|

分子式 |

C19H23N5O2 |

分子量 |

353.4 g/mol |

IUPAC名 |

4-[3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-b]pyridazin-8-yl]morpholine |

InChI |

InChI=1S/C19H23N5O2/c1-14-18(15-3-4-16(20-13-15)6-10-25-2)24-19(22-14)17(5-7-21-24)23-8-11-26-12-9-23/h3-5,7,13H,6,8-12H2,1-2H3 |

InChIキー |

BPLVDYJDAVYLRQ-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC |

正規SMILES |

CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

JNJ 42396302; JNJ42396302; JNJ-42396302 . |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。